![molecular formula C15H20N4O3S B6506156 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1428372-98-8](/img/structure/B6506156.png)

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

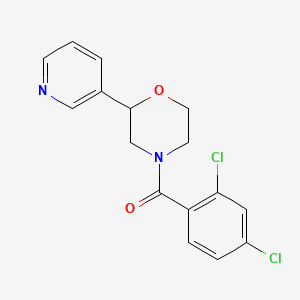

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, and a 1,2,4-oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with a sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Perovskite Solar Cells Enhancement

Background

Perovskite solar cells (PSCs) have emerged as promising alternatives to traditional silicon-based solar cells due to their high efficiency and low-cost fabrication. However, stability issues remain a challenge.

Application

Researchers have explored using 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide (let’s call it “Compound X”) as a key component in PSCs. Here’s how it contributes:

- Improved Film Morphology and Crystallinity:

- Compound X, a π-conjugated ladder-like polymer, enhances the surface morphology and crystallinity of perovskite films. The incorporation of hydrophobic alkyl chains and siloxane chains leads to reduced defect states and improved film stability .

Metoprolol Synthesis

Background

Metoprolol, a widely used β-blocker, is employed in the treatment of hypertension, angina, and other cardiovascular conditions.

Application

Compound X serves as an intermediate in the synthesis of Metoprolol. The efficient synthesis involves two steps: substitution with epichlorohydrin and subsequent hydrolysis of the formed epoxide. Ultrasound-assisted methods have been explored for greener and more efficient synthesis .

Anti-Markovnikov Alkene Hydromethylation

Background

Hydromethylation involves the addition of a hydrogen atom and a methyl group to an unsaturated carbon-carbon bond.

Application

Compound X, when paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have utilized radical approaches to achieve this outcome .

作用機序

将来の方向性

特性

IUPAC Name |

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-21-9-6-12-16-14(22-18-12)11-4-7-19(8-5-11)15(20)17-13-3-2-10-23-13/h2-3,10-11H,4-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGGOOFWDFHDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-N-(thiophen-2-YL)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine-1-carboxamide](/img/structure/B6506081.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506094.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506102.png)

![1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506108.png)

![1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506113.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)

![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506141.png)

![1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6506146.png)

![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)

![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)

![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)